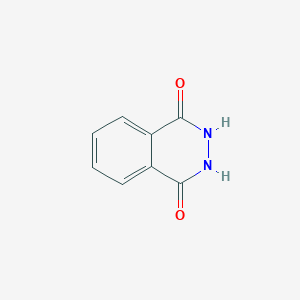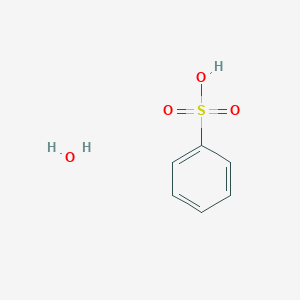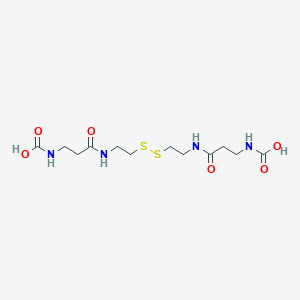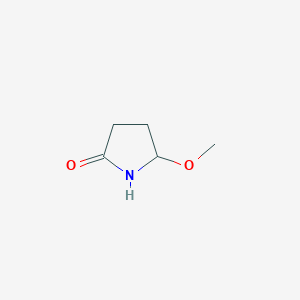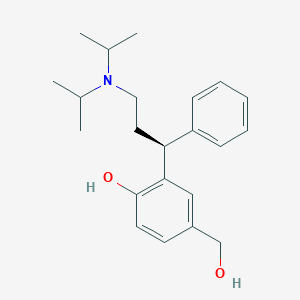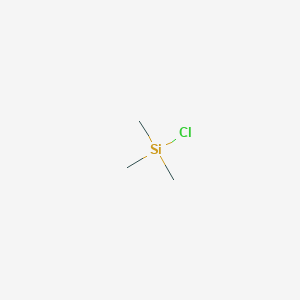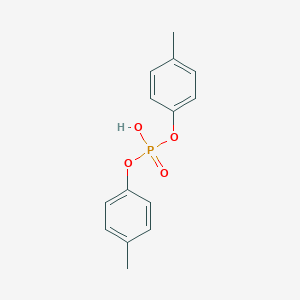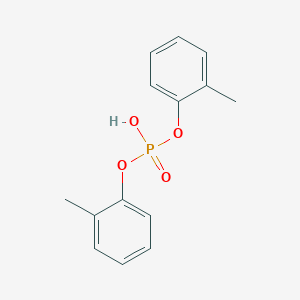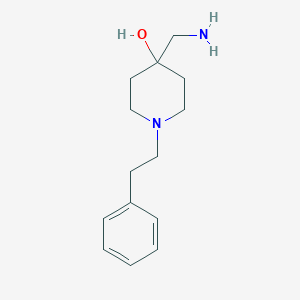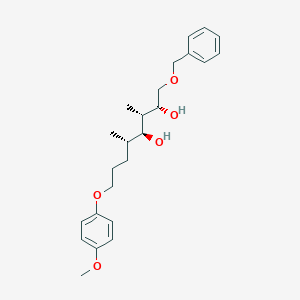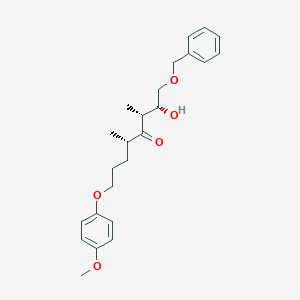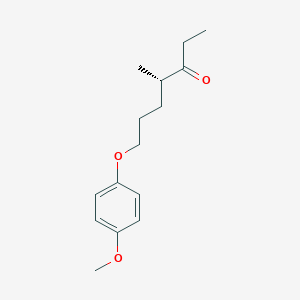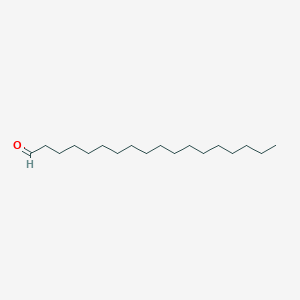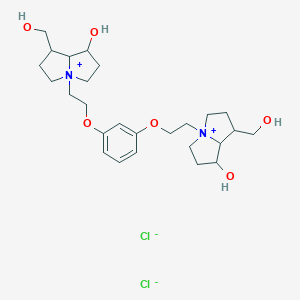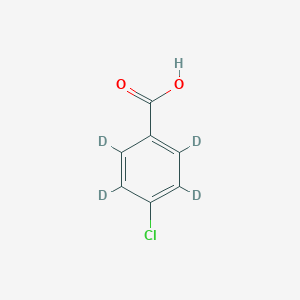
Acide 4-chlorobenzoïque-d4
Vue d'ensemble
Description
4-Chlorobenzoic Acid-d4 is a deuterium-labeled derivative of 4-Chlorobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for 4-Chlorobenzoic Acid-d4 is C7HD4ClO2, and it has a molecular weight of 160.59 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.
Applications De Recherche Scientifique
4-Chlorobenzoic Acid-d4 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
Target of Action
4-Chlorobenzoic Acid-d4 is a deuterium-labeled version of 4-Chlorobenzoic Acid It’s known that chlorobenzoic acids, including 4-chlorobenzoic acid, are often involved in microbial degradation processes .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The initial reaction involves hydrolytic dehalogenation, yielding 4-hydroxybenzoic acid. This compound is then hydroxylated to protocatechuic acid (PCA), which is subsequently metabolized via the β-ketoadipate pathway .
Pharmacokinetics
It’s known that deuteration can impact the pharmacokinetic and metabolic profiles of drugs . Deuterium substitution can potentially alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby affecting its bioavailability .
Result of Action
The deuterium labeling of the compound is used as a tracer for quantitation during the drug development process .
Action Environment
Environmental factors can influence the action of 4-Chlorobenzoic Acid. For instance, factors such as pH, temperature, 4-CBA concentration, and inoculation percentage can affect the biodegradation of 4-Chlorobenzoic Acid by certain bacteria . These factors can potentially influence the action, efficacy, and stability of 4-Chlorobenzoic Acid-d4 as well.
Analyse Biochimique
Biochemical Properties
4-Chlorobenzoic Acid-d4 plays a significant role in biochemical reactions. It interacts with enzymes such as 4-chlorobenzoate:CoA ligase and 4-chlorobenzoyl CoA dehalogenase . These interactions are crucial for the dissimilation of 4-chlorobenzoate .
Cellular Effects
It is known to influence cell function through its interactions with enzymes and other biomolecules .
Molecular Mechanism
At the molecular level, 4-Chlorobenzoic Acid-d4 exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation and inhibition, and it can induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound interacts with enzymes and other biomolecules, which could potentially influence its stability and degradation over time .
Metabolic Pathways
4-Chlorobenzoic Acid-d4 is involved in the metabolic pathway for 4-chlorobenzoate dissimilation . It interacts with enzymes such as 4-chlorobenzoate:CoA ligase and 4-chlorobenzoyl CoA dehalogenase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorobenzoic Acid-d4 can be synthesized through the deuteration of 4-Chlorobenzoic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions .
Industrial Production Methods: Industrial production of 4-Chlorobenzoic Acid-d4 typically involves the large-scale deuteration of 4-Chlorobenzoic Acid. The process is carried out in specialized reactors designed to handle deuterium gas or deuterium oxide. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobenzoic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Chlorobenzoic Acid derivatives.
Reduction: Reduction reactions can convert 4-Chlorobenzoic Acid-d4 to its corresponding alcohol.
Substitution: The chlorine atom in 4-Chlorobenzoic Acid-d4 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: 4-Chlorobenzoic Acid derivatives.
Reduction: 4-Chlorobenzyl Alcohol-d4.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Chlorobenzoic Acid: The non-deuterated version of 4-Chlorobenzoic Acid-d4.
4-Bromobenzoic Acid: Similar structure but with a bromine atom instead of chlorine.
4-Fluorobenzoic Acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 4-Chlorobenzoic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in various studies, making it a valuable tool in fields such as pharmacokinetics and metabolic research .
Propriétés
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGYUZYPHTUJZ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006147 | |
| Record name | 4-Chloro(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85577-25-9 | |
| Record name | 4-Chloro(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
